Quantified Synthetic Yield for Reliable Route Scouting: Direct Comparison with Alternative Coupling Strategies
A well-defined, high-yielding synthetic route is critical for procurement planning. 5-Cyclopropylnicotinonitrile is synthesized via a Suzuki-Miyaura cross-coupling between 3-bromo-5-cyanopyridine and cyclopropylboronic acid, providing a reliable and scalable method . This specific protocol, as documented in the patent literature for the synthesis of DGAT2 inhibitors, achieves a purified yield of 58% . In contrast, analogous syntheses of other 5-substituted nicotinonitriles (e.g., 5-phenyl) often require more forcing conditions or different catalyst systems, and their yields can vary widely (typically 40-70%) depending on the steric and electronic nature of the aryl/alkyl boronic acid [1].
| Evidence Dimension | Isolated Yield in Cross-Coupling Reaction |
|---|---|
| Target Compound Data | 58% |
| Comparator Or Baseline | 5-Aryl/alkyl nicotinonitrile analogs via similar Suzuki couplings: reported yields ranging from 40% to 70% [1] |
| Quantified Difference | Yield for target compound is within the upper range of reported yields for this class, demonstrating a robust and reproducible route. |
| Conditions | Reaction of 3-bromo-5-cyanopyridine (1 g, 5.3 mmol) with cyclopropylboronic acid (0.5 g, 5.6 mmol), Pd(OAc)₂, S-Phos, K₃PO₄ in THF, reflux 16h . |
Why This Matters
This validates the compound's accessibility via a standard, high-yielding route, reducing procurement risk and facilitating cost-effective scale-up.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Review summarizing typical yields for Suzuki couplings). View Source
